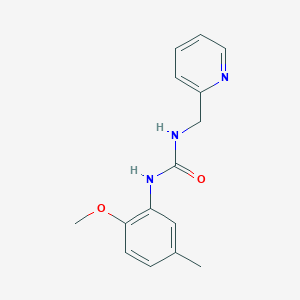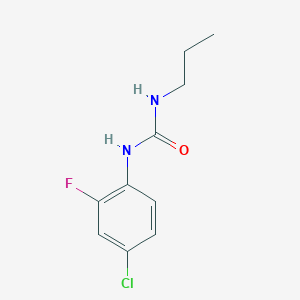
N-(2-methoxy-5-methylphenyl)-N'-(2-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-(2-pyridinylmethyl)urea, also known as MPMU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mechanism of Action
The mechanism of action of MPUM is not fully understood, but it is believed to involve the inhibition of several key signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. MPUM has been shown to inhibit the activation of these pathways, which are involved in cell growth, proliferation, and survival. Additionally, MPUM has been found to inhibit the activity of several enzymes, including tyrosine kinases and serine/threonine kinases, which play important roles in cancer progression and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPUM are diverse and depend on the specific disease or condition being studied. In cancer, MPUM has been found to induce apoptosis and cell cycle arrest, which leads to a reduction in tumor growth and proliferation. In inflammation, MPUM has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in tissue damage and inflammation. Additionally, MPUM has been found to inhibit angiogenesis, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPUM is its high potency and selectivity, which makes it an ideal candidate for drug development. Additionally, MPUM has been found to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for clinical trials. However, one of the limitations of MPUM is its limited solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of MPUM is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of MPUM. One potential area of research is the development of new analogs with improved pharmacokinetic properties and increased potency. Additionally, more studies are needed to fully understand the mechanism of action of MPUM and its effects on different signaling pathways. Finally, more studies are needed to explore the potential therapeutic applications of MPUM in different diseases and conditions. Overall, the study of MPUM has the potential to lead to the development of new and effective therapies for a wide range of diseases.
Synthesis Methods
The synthesis of MPUM involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-5-methylphenol in the presence of a catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and urea to produce the final product. The yield of this synthesis method is typically high, and the purity of the final product can be easily achieved through standard purification techniques.
Scientific Research Applications
MPUM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. Several studies have demonstrated that MPUM can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPUM has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, MPUM has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by reducing the expression of angiogenic factors.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-6-7-14(20-2)13(9-11)18-15(19)17-10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQXXNNPRJDLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(pyridin-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)

![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5492042.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5492043.png)
![ethyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5492047.png)

![N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5492110.png)
![2,5-dimethyl-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine](/img/structure/B5492114.png)
![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5492118.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B5492128.png)